
3-Nitro-1,6-naphthyridine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-1,6-naphthyridine-2,4-diamine is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by the presence of a nitro group at the third position and two amino groups at the second and fourth positions on the naphthyridine ring
Preparation Methods
The synthesis of 3-Nitro-1,6-naphthyridine-2,4-diamine can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-3,5-diaminopyridine with hexafluoroacetylacetone in the presence of a catalyst such as montmorillonite K10 . This reaction yields the corresponding naphthyridine derivative as a yellowish solid. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
3-Nitro-1,6-naphthyridine-2,4-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. Major products formed from these reactions include reduced or substituted naphthyridine derivatives, which can exhibit different biological activities .
Scientific Research Applications
In medicinal chemistry, it has shown promise as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells . Additionally, it has been investigated for its antimicrobial properties, making it a potential candidate for the development of new antibiotics . In the field of materials science, naphthyridine derivatives are used in the design of light-emitting diodes and dye-sensitized solar cells .
Mechanism of Action
The mechanism of action of 3-Nitro-1,6-naphthyridine-2,4-diamine involves its interaction with specific molecular targets within cells. For example, its anticancer activity is attributed to its ability to intercalate into DNA, disrupting the replication process and leading to cell death . Additionally, its antimicrobial activity is believed to result from its interaction with bacterial enzymes, inhibiting their function and preventing bacterial growth .
Comparison with Similar Compounds
3-Nitro-1,6-naphthyridine-2,4-diamine can be compared with other naphthyridine derivatives such as 1,5-naphthyridine and 1,8-naphthyridine. While all these compounds share a similar core structure, the position and nature of substituents on the naphthyridine ring can significantly influence their biological activities and applications . For instance, 1,5-naphthyridine derivatives have been studied for their potential as anti-inflammatory agents, while 1,8-naphthyridine derivatives are known for their use in the treatment of bacterial infections .
Properties
CAS No. |
87992-39-0 |
|---|---|
Molecular Formula |
C8H7N5O2 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
3-nitro-1,6-naphthyridine-2,4-diamine |
InChI |
InChI=1S/C8H7N5O2/c9-6-4-3-11-2-1-5(4)12-8(10)7(6)13(14)15/h1-3H,(H4,9,10,12) |
InChI Key |
RNDDZVWHXLFSKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1N=C(C(=C2N)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


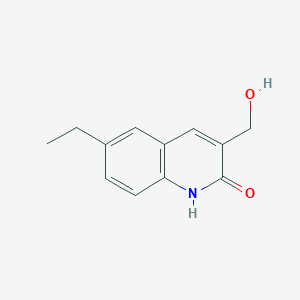

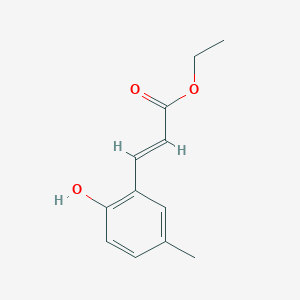
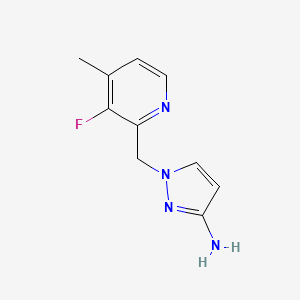



![9-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one](/img/structure/B11894060.png)
![Imidazo[1,2-a]pyridine-2-acetic acid, 5,7-dimethyl-](/img/structure/B11894066.png)
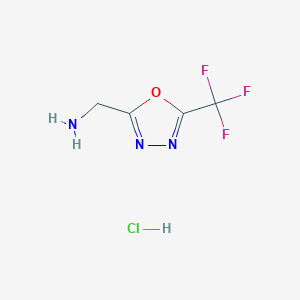
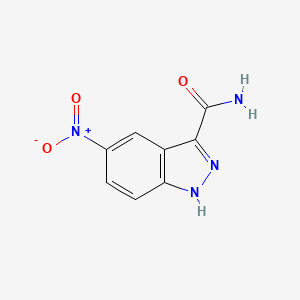

![2H-Naphtho[2,3-b]pyran-2-one, 3-methyl-](/img/structure/B11894099.png)
![(1R,4S,5R)-1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene](/img/structure/B11894103.png)
